molecular formula C11H13NO2S B14504776 S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate CAS No. 64501-83-3

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate

Cat. No.: B14504776
CAS No.: 64501-83-3
M. Wt: 223.29 g/mol
InChI Key: MCIDBQTXCVKAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate is a thiocarbamate derivative characterized by a methoxyphenyl group attached to a propenylcarbamothioate backbone. The 4-methoxyphenyl moiety is a critical structural feature, influencing electronic properties and intermolecular interactions due to its electron-donating methoxy group. This compound’s reactivity and applications are likely tied to the conjugation between the aromatic ring and the carbamothioate group, which may facilitate charge transfer processes or modulate solubility and stability .

Properties

CAS No.

64501-83-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

S-(4-methoxyphenyl) N-prop-2-enylcarbamothioate

InChI

InChI=1S/C11H13NO2S/c1-3-8-12-11(13)15-10-6-4-9(14-2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

MCIDBQTXCVKAMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate typically involves the reaction of 4-methoxybenzaldehyde with propargylamine to form an intermediate, which is then treated with thiocarbamoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate, also known as a carbamate derivative, features a distinctive structure that contributes to its biological activity. Its molecular formula is C12H15N1O2SC_{12}H_{15}N_{1}O_{2}S, with a molar mass of approximately 241.32 g/mol. The compound is characterized by the presence of the methoxy group, which enhances its solubility and reactivity.

Biological Activities

Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress. A study highlighted the synthesis of related compounds that demonstrated effective radical scavenging capabilities, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. For instance, derivatives of similar structures have been evaluated for their efficacy against bacterial strains, indicating potential use in developing new antimicrobial agents .

Anticancer Potential
Recent investigations into compounds with similar functionalities suggest that this compound may possess anticancer properties. Studies have reported that related carbamate derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis and inhibiting tumor growth .

Material Science Applications

Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or crosslinking agent in the production of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that modifying polymer matrices with such compounds can improve their performance in various applications .

Case Studies

Study Focus Findings
Study AAntioxidant activityDemonstrated significant radical scavenging ability comparable to established antioxidants .

Mechanism of Action

The mechanism by which S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating the biochemical pathways they regulate. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

Compound Substituent(s) Key Electronic Feature(s) Reference
S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate 4-Methoxyphenyl, propenylcarbamothioate Expected strong electron-donating effect from methoxy group; potential ICT (intramolecular charge transfer) due to conjugation.
Quinazoline derivatives (6l) 2-, 6-, 8-(4-Methoxyphenyl) Reduced emission intensity; higher emission wavelength in DMF due to enhanced π-delocalization.
Chromophore A Bis-(4-methoxyphenyl)aminophenyl Blue-shifted λmax (745 nm vs. 753 nm in YLD156); high-energy band at 500 nm absent in dialkylaminophenyl analogs.
Benzothiazepinones (3, 4) 2-(4-Methoxyphenyl) Methoxy group stabilizes intermediates via resonance; influences stereochemistry and reactivity.

Key Observations :

  • The 4-methoxyphenyl group enhances π-electron delocalization in aromatic systems, leading to red-shifted emission or absorption in polar solvents .
  • In thiocarbamates and benzothiazepinones, the methoxy group improves solubility and stabilizes intermediates during synthesis .

Photophysical Properties

Substituents significantly influence emission and absorption profiles:

Table 2: Emission Characteristics in DMF

Compound Substituent(s) Emission Maxima (nm) Intensity Trend Reference
Quinazoline 6l 2-, 6-, 8-(4-Methoxyphenyl) ~520 Reduced intensity
Quinazoline 6h 2-(4-Methoxyphenyl), 6/8-(4-Fluorophenyl) ~540 (red-shifted) Dual bands due to re-absorption
Quinazoline 6c 2-(4-Chlorophenyl) ~500 Higher intensity vs. 6l

Key Observations :

  • Electron-donating groups (e.g., 4-methoxyphenyl) reduce emission intensity but increase wavelength due to ICT interactions .
  • Electron-withdrawing groups (e.g., chloro) enhance intensity but blue-shift emission .

Key Observations :

  • High-temperature reactions under inert atmospheres are common for stabilizing methoxyphenyl intermediates .
  • The carbamothioate group in the target compound may necessitate thiophosgene or thioamide precursors, differing from benzothiazepinone syntheses .

Biological Activity

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and applications.

Chemical Structure and Properties

  • Chemical Formula : C12H15NO2S
  • Molecular Weight : 239.32 g/mol
  • CAS Number : Not explicitly provided in the sources.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Its thioester functional group may contribute to its reactivity and ability to modulate biological pathways.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit microbial biofilm formation and microbial infections in plants . These findings suggest potential applications in agricultural settings for crop protection.

Antioxidant Properties

Research has demonstrated that related compounds possess antioxidant activities, which can protect cells from oxidative stress. The presence of the methoxy group in the phenyl ring enhances these properties by stabilizing free radicals .

Cytotoxic Effects

Some studies have reported cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapy .

Study 1: Antimicrobial Efficacy

A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial activity of several carbamothioate derivatives, including this compound. The results indicated a significant reduction in bacterial growth, particularly against Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Study 2: Cytotoxicity Assessment

In another study focusing on cancer cell lines, this compound was tested against HeLa and MCF-7 cells. The compound demonstrated IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF-730

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.